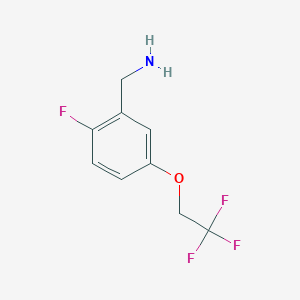
(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine is a fluorinated aromatic amine compound. It is characterized by the presence of both fluoro and trifluoroethoxy groups attached to a phenyl ring, making it a unique and valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine typically involves the introduction of fluoro and trifluoroethoxy groups onto a phenyl ring, followed by the formation of the methanamine group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Aromatic Substitution (S_NAr): This method involves the substitution of a leaving group on the aromatic ring with a nucleophile, such as a fluoro or trifluoroethoxy group.
Reductive Amination: This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluoro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoroethoxy groups can enhance the compound’s binding affinity and selectivity for certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4-methoxyphenyl)methanamine
- (2-Fluoro-3-methylphenyl)methanamine
- (2,4-Difluorophenyl)methanamine
Uniqueness
(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine is unique due to the presence of both fluoro and trifluoroethoxy groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-8-2-1-7(3-6(8)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIOZWHBBNSGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157909.png)
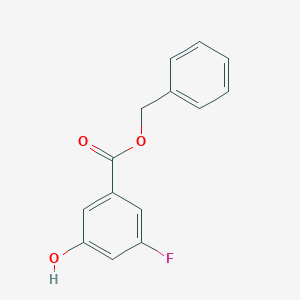
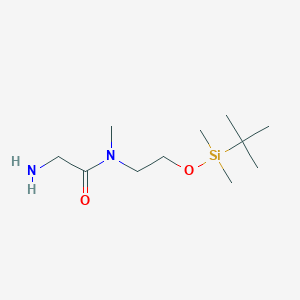
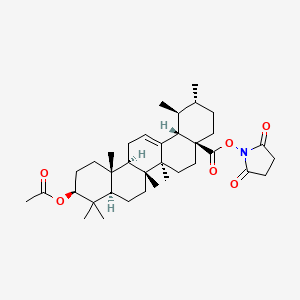

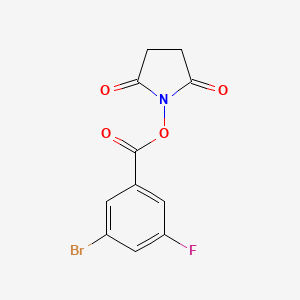
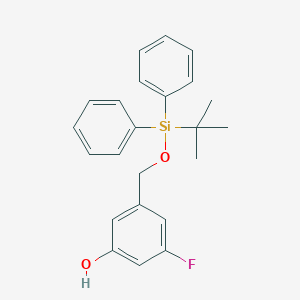
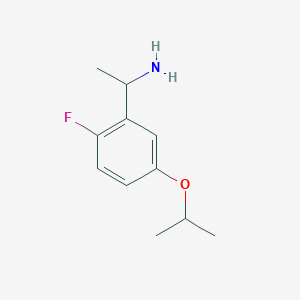
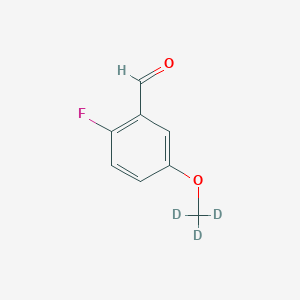
![[3-Bromo-4-(methoxy-d3)]benzaldehyde](/img/structure/B8157979.png)
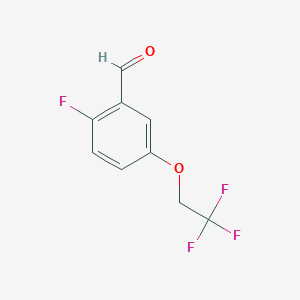
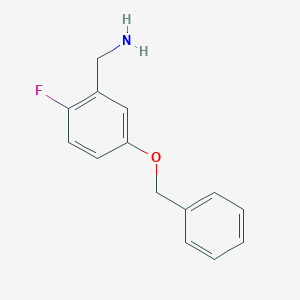
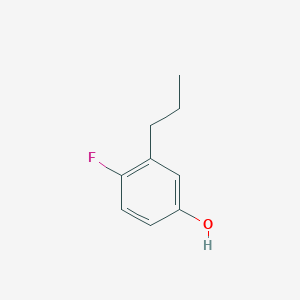
![N-[6-(Acetylthio)hexyl]phthalimide](/img/structure/B8158013.png)
